Superior Inhibitory Potency in LYP-Mediated Cancer Immunotherapy
Benzofuran-2-carboxylic acid derivatives D34 and D14 exhibit low-micromolar inhibition of Lymphoid Tyrosine Phosphatase (LYP), a negative regulator of T-cell receptor signaling. The most potent derivative, D34, achieves a Ki of 0.93 μM, demonstrating significant in vivo tumor growth suppression in an MC38 syngeneic mouse model [1]. This activity is tied to the core benzofuran-2-carboxylic acid scaffold acting as an effective pTyr mimic. In contrast, the benzothiophene-2-carboxylic acid scaffold is not reported to function as a pTyr mimic and lacks comparable data for LYP inhibition, highlighting a functional distinction of the oxygen-containing heterocycle [2].
| Evidence Dimension | LYP Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 0.93 μM (Compound D34) |
| Comparator Or Baseline | Benzothiophene-2-carboxylic acid derivatives |
| Quantified Difference | No reported LYP inhibitory activity for benzothiophene analogs; benzofuran scaffold uniquely enables pTyr mimicry. |
| Conditions | In vitro enzyme inhibition assay; MC38 syngeneic mouse model for in vivo efficacy |
Why This Matters
This establishes the benzofuran-2-carboxylic acid core as a privileged scaffold for LYP-targeted cancer immunotherapy, a therapeutic avenue not open to its sulfur-containing analog, thus justifying its selection for immunology research programs.
- [1] He, H.; et al. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry 2023, 258, 115588. View Source
- [2] Budania, S.; Jain, A. Comparative investigation of reactivity, stability, structural and thermodynamic parameters of heterocyclic carboxylic acids and their benzofused derivatives: A DFT foresight. AIP Conference Proceedings 2024, 3087 (1), 020001. View Source
